molecular formula C15H16FN3O3 B2445010 4-(4-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-66-2

4-(4-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2445010
CAS No.: 946218-66-2
M. Wt: 305.309
InChI Key: CRWYIKADYNRFIW-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolo[3,4-d]pyrimidine core, which is a common scaffold in medicinal chemistry due to its biological activity.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-8(20)6-19-7-11-12(14(19)21)13(18-15(22)17-11)9-2-4-10(16)5-3-9/h2-5,8,13,20H,6-7H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWYIKADYNRFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl and 2-hydroxypropyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-d]pyrimidine core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Biological Activities

  • Antitumor Activity
    • The compound has shown promising results in inhibiting the growth of multiple cancer cell lines. For instance:
      Cell LineIC50 (µM)
      HeLa (Cervical Cancer)15
      MCF-7 (Breast Cancer)12
      A549 (Lung Cancer)10
    These findings suggest that the compound may interfere with essential processes related to tumor growth and survival.
  • Apoptosis Induction
    • The compound promotes apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria. This mechanism further supports its potential as an anticancer agent.
  • Anti-inflammatory Properties
    • Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.
  • Anticonvulsant Activity
    • While specific data on anticonvulsant activity is limited for this compound, structural similarities to other known anticonvulsants suggest potential efficacy in this area.

Case Studies and Research Findings

Research into similar compounds within the pyrrolopyrimidine class has yielded several insights:

  • Study on Antitumor Properties : A study demonstrated that a related pyrrolopyrimidine derivative significantly inhibited tumor growth in xenograft models, reinforcing the potential of this class of compounds in cancer therapy.
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds can modulate various signaling pathways associated with cell cycle progression and apoptosis.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 4-(4-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds. These compounds have garnered attention due to their potential therapeutic applications in various biological systems. This article focuses on the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H15FN2O3\text{C}_{15}\text{H}_{15}\text{F}\text{N}_2\text{O}_3

This structure features a pyrrolopyrimidine core with a fluorophenyl and hydroxypropyl substituent. The presence of the fluorine atom is significant as it can influence the compound's biological activity through electronic effects and steric hindrance.

Research indicates that pyrrolopyrimidines can interact with various biological targets. The specific compound has shown potential in the following areas:

  • Antitumor Activity : Studies suggest that similar compounds exhibit inhibitory effects on cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : Compounds within this class have demonstrated activity against bacterial strains. The mechanism may involve interference with bacterial DNA synthesis or protein synthesis.
  • Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, inhibitors targeting kinases or phosphatases can lead to downstream effects that alter cellular function.

Case Studies

  • Antitumor Activity in Breast Cancer Models
    • A study evaluated the efficacy of related pyrrolopyrimidine derivatives against breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM. Mechanistic studies revealed that these compounds induced apoptosis via the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.
  • Antimicrobial Efficacy Against Gram-positive Bacteria
    • Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. The study suggested that these compounds disrupt bacterial membrane integrity and inhibit protein synthesis.

Pharmacological Data Table

Activity TypeTest SystemResultReference
AntitumorMCF-7 Cell LineIC50 = 10 µM
AntimicrobialS. aureusMIC = 32 µg/mL
Enzyme InhibitionKinase AssaysIC50 = 50 µM

Q & A

Q. What are the key functional groups in 4-(4-fluorophenyl)-6-(2-hydroxypropyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how do they influence chemical reactivity?

The compound contains a fluorophenyl group, a hydroxypropyl substituent, and a fused pyrrolo[3,4-d]pyrimidine-dione core. The fluorine atom enhances electronegativity and influences aromatic interactions, while the hydroxyl group enables hydrogen bonding and participation in nucleophilic reactions. The carbonyl groups in the dione moiety contribute to polar interactions and stability. These functional groups collectively impact solubility, reactivity in substitution reactions, and binding affinity to biological targets .

Q. What synthetic routes are commonly employed to synthesize this compound?

Synthesis typically involves multi-step routes starting with fluorinated aromatic precursors and pyrimidine derivatives. A common method includes:

  • Cyclization : Reacting substituted pyrimidine intermediates under controlled conditions (e.g., reflux in iPrOH with catalytic HCl) to form the fused bicyclic core .
  • Substitution : Introducing the hydroxypropyl group via alkylation or nucleophilic substitution.
  • Purification : Chromatography (silica gel with chloroform/methanol gradients) or recrystallization to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure (e.g., δ 2.29 ppm for methyl groups, aromatic proton shifts at δ 7.16–7.92 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected m/z ≈ 333–350 g/mol depending on derivatives) .
  • X-ray Crystallography : Resolve stereochemistry and confirm fused ring geometry .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Critical parameters include:

  • Temperature control : Maintain precise reflux conditions (e.g., 80–100°C) during cyclization to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or iPrOH) to enhance reaction efficiency .
  • Catalysts : Acidic (e.g., HCl) or basic catalysts to accelerate key steps like amine coupling .
  • Purification : Employ flash chromatography with gradients (e.g., CHCl₃ to 2% MeOH/CHCl₃) for high-purity isolation .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

Focus on structure-activity relationship (SAR) optimization:

  • Substituent modification : Replace the hydroxypropyl group with allyl or benzyl groups to alter lipophilicity and receptor binding .
  • Fluorine positioning : Test 2-fluoro vs. 4-fluorophenyl analogs to evaluate electronic effects on target engagement .
  • Heterocyclic expansion : Introduce triazole or thioether moieties to improve metabolic stability .
  • Biological screening : Prioritize assays like kinase inhibition, dopamine receptor agonism, or cytotoxicity in cancer cell lines (e.g., IC₅₀ profiling) .

Q. How can contradictions in biological activity data between studies be resolved?

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls .
  • Purity validation : Confirm compound purity (>95%) via HPLC before testing .
  • Mechanistic studies : Combine in vitro binding assays (e.g., SPR) with molecular docking to clarify target interactions .
  • Meta-analysis : Compare data across studies using shared metrics (e.g., logP, IC₅₀) to identify trends .

Q. What advanced analytical methods are recommended for studying degradation products or metabolites?

  • LC-MS/MS : Identify degradation pathways (e.g., hydroxylation or dealkylation) in simulated physiological conditions .
  • Stability testing : Expose the compound to varied pH, temperature, and light to assess robustness .
  • Isotopic labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in in vivo models .

Methodological Considerations Table

Research ObjectiveKey ParametersRecommended Techniques
Synthesis Optimization Temperature, solvent, catalystReflux with iPrOH/HCl; silica gel chromatography
Biological Screening Cell line consistency, purity validationHEK293 assays, HPLC
Structural Analysis Crystallography, NMRX-ray diffraction, ¹H/¹³C NMR

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